Product packaging for Food Blue 1(Cat. No.:)

Food Blue 1

Cat. No.: B1200817
M. Wt: 749.9 g/mol
InChI Key: CTRXDTYTAAKVSM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Food Blue 1, also known as FD&C Blue No. 1 and Brilliant Blue FCF, is a synthetic triarylmethane dye approved for use as a color additive in food, drugs, and cosmetics . This water-soluble compound appears as a blue powder and is valued for its vibrant hue and stability, making it an essential reagent in various research fields . In food science research, it serves as a critical model synthetic dye for studies on additive analysis, consumption levels, and regulatory compliance within food products . Beyond its coloring properties, this compound has significant research value in biochemistry and physiology. It acts as a selective inhibitor of pannexin 1 (Panx1) channels, with a demonstrated IC50 of 0.27 µM, without affecting purinergic P2X7 receptors . This selective action makes it a valuable pharmacological tool for investigating the role of Panx1 channels in cellular communication, ATP release, and their implications in inflammatory conditions, nervous system injuries, and other disorders . Furthermore, its low gastrointestinal absorption and well-documented profile support its use in tracer studies and experimental models . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H34N2Na2O9S3<br>C37H37N2O9S3+ B1200817 Food Blue 1

Properties

Molecular Formula

C37H34N2Na2O9S3
C37H37N2O9S3+

Molecular Weight

749.9 g/mol

IUPAC Name

ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-(2-sulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-[(3-sulfophenyl)methyl]azanium

InChI

InChI=1S/C37H36N2O9S3/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48)/p+1

InChI Key

CTRXDTYTAAKVSM-UHFFFAOYSA-O

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O

physical_description

Reddish-blue powder or granules

Synonyms

acid blue 9
blue 4
blue no. 1
brilliant blue
brilliant blue Al (3:1) salt
brilliant blue diammonium salt
brilliant blue dipotassium salt
brilliant blue FCF
brilliant blue FCF, diammonium salt
brilliant blue potassium, sodium salt
brilliant blue, aluminium salt
brilliant blue, disodium salt
C.I. 42090
caries check blue
CI 42090
D and C blue no.4
DC blue no. 4
erioglaucine
F D and C blue #1
FD and C blue No.1
food blue 2

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies

Industrial Synthesis Pathways of Food Blue 1

The commercial production of this compound is a multi-step synthetic process. atamanchemicals.com The primary method involves the condensation of 2-formylbenzenesulfonic acid with a suitable aniline (B41778), which is then followed by an oxidation step to yield the final dye molecule. atamanchemicals.comwikipedia.orgencyclopedia.pub

Alternative descriptions of the synthesis outline a process beginning with the condensation reaction between aromatic amines and formaldehyde. atamanchemicals.com This is followed by sulfonation, a critical step that introduces sulfonic acid groups (–SO₃H) to the aromatic rings. atamanchemicals.comevitachem.com These groups are essential for enhancing the dye's solubility in water, a key property for its applications. The process concludes with neutralization, typically with sodium salts, to form the final disodium (B8443419) salt of the dye. atamanchemicals.comevitachem.com The entire manufacturing process is carefully controlled to ensure high purity and limit by-products. atamanchemicals.com

Table 1: Overview of Industrial Synthesis Steps for this compound

Step Description Key Reagents/Intermediates Purpose
Condensation Aromatic compounds are joined to form the basic triarylmethane backbone. 2-formylbenzenesulfonic acid, Aniline, Aromatic amines, Formaldehyde Forms the core chromophore structure. atamanchemicals.comevitachem.com
Oxidation The condensed intermediate is oxidized to form the final conjugated system. Oxidizing agents Develops the chromophore responsible for the blue color. wikipedia.orgencyclopedia.pub
Sulfonation Sulfonic acid groups are added to the molecule. Sulfonating agents Increases water solubility and stability. atamanchemicals.comevitachem.com

| Neutralization | The acidic dye is converted to its salt form. | Sodium salts (e.g., Sodium hydroxide) | Produces the final, stable, water-soluble disodium salt. evitachem.com |

Exploration of Novel Chemical Modifications and Analogues

The foundational structure of this compound has served as a template for the exploration of novel analogues with altered or improved properties. Research has focused on modifying the functional groups attached to the triarylmethane core.

A prominent analogue is FD&C Green No. 3, which is structurally very similar to this compound but differs by the presence of a single hydroxyl group. nih.gov Other related dyes, C.I. Acid Green 3 and C.I. Acid Green 9, are derived by replacing the 2-sulfonic acid group of the this compound structure with a hydrogen atom (H) or a chlorine atom (Cl), respectively. atamanchemicals.comwikipedia.org

More complex modifications have been pursued to enhance specific properties like thermal stability. In one study, researchers designed and synthesized two novel triarylmethane dyes, TAM-1 and TAM-2, which feature a dimeric structure. nih.gov This was done to improve the thermal stability compared to a related blue dye, Victoria Blue BO. nih.gov To further enhance solubility, TAM-2 was designed with the introduction of long alkyl ester groups. nih.gov

Another approach involves using quantitative structure-activity relationship (QSAR) models to design hypothetical analogues. One such study explored the effect of adding multiple sulfonic acid (SO₃) groups to the triarylmethane structure to create dyes with reduced sorption characteristics for use as hydrological tracers. researchgate.net

Table 2: Selected Analogues of this compound and Their Modifications

Compound Name Structural Modification from this compound Reference
FD&C Green No. 3 Addition of one hydroxyl group. nih.gov
C.I. Acid Green 3 Replacement of a 2-sulfonic acid group with a hydrogen atom. atamanchemicals.comwikipedia.org
C.I. Acid Green 9 Replacement of a 2-sulfonic acid group with a chlorine atom. atamanchemicals.comwikipedia.org
TAM-2 Dimeric structure with long alkyl ester groups. nih.gov

| Brilliant Blue G (BBG) | Structurally similar purinergic receptor antagonist. | nih.gov |

Structure-Property Relationships Governing Chromaticity and Stability in Designed Analogues

The color and stability of this compound and its analogues are intrinsically linked to their molecular structure. As a triarylmethane dye, its vibrant blue color arises from a large, conjugated system of pi (π) bonds spanning the three aromatic rings and the central carbon atom. atamanchemicals.comscielo.br This extensive conjugation lowers the energy of the molecule's electronic transitions, causing it to strongly absorb light in the red-orange region of the visible spectrum (around 628-630 nm), which results in the transmitted and reflected light appearing as a brilliant blue. atamanchemicals.comwikipedia.org Key structural features required for this effect include the aromatic rings, pi-bond conjugation, and the presence of heteroatoms. atamanchemicals.com

The stability of this compound to heat, light, and varying pH is one of its most valuable properties. imbarex.com This stability is largely attributed to the sulfonate groups, which not only confer water solubility but also help to stabilize the charged molecule. evitachem.com

Research into analogues has provided clear examples of structure-property relationships:

Thermal Stability: The creation of dimeric triarylmethane structures, as seen in the experimental dyes TAM-1 and TAM-2, was shown to significantly improve thermal stability. The 5% weight degradation temperature (T₅d) for these compounds was recorded at 259 °C and 289 °C, respectively. nih.gov

Solubility: The introduction of long alkyl ester groups into the TAM-2 structure dramatically improved its solubility in the solvent PGMEA to 20.1 wt%, compared to just 3.5 wt% for its precursor TAM-1. nih.gov

Sorption: A QSAR study demonstrated that both the number and position of sulfonic acid (SO₃) groups affect the dye's interaction with surfaces. researchgate.net Increasing the number of these groups was found to decrease sorption, a desirable property for applications like water tracing. researchgate.net

These relationships are fundamental to the rational design of new dyes, allowing chemists to tune specific properties like color shade, stability, and solubility by making precise modifications to the molecular architecture.

Advanced Analytical Methodologies for Food Blue 1 Quantification and Characterization

Spectroscopic Techniques in Identification and Concentration Determination

Spectroscopic methods are fundamental in the analysis of Food Blue 1, leveraging the interaction of the compound with electromagnetic radiation for both qualitative and quantitative assessment.

UV-Visible Spectrophotometry and Colorimetric Analysis

UV-Visible spectrophotometry is a widely used technique for the quantification of this compound due to its simplicity, cost-effectiveness, and the dye's strong absorption of light in the visible spectrum. atamanchemicals.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound exhibits a characteristic maximum absorbance (λmax) at approximately 630 nm, which allows for its selective measurement. atamanchemicals.com

Colorimetric analysis, often used in conjunction with spectrophotometry, can also be employed for the determination of this compound. This can involve the use of transparent polymer optodes or digital image analysis using smartphones, providing a rapid and accessible means of quantification. researchgate.netuns.ac.id For instance, a study demonstrated the successful determination of Brilliant Blue in commercial products using a smartphone-based digital image analysis method, with results comparable to traditional UV-Vis spectroscopy. uns.ac.id

Key Research Findings:

The molar absorptivity of the dominant form of this compound at 625 nm has been reported to be approximately 0.97 x 10^5 L·mol⁻¹·cm⁻¹. science.gov

Studies have shown that the pH of the solution can affect the spectrophotometric curves of the dye, providing an additional parameter for identification. core.ac.uk

Limits of detection (LOD) and quantification (LOQ) for this compound using digital image analysis have been reported as 1.9 mg/L and 5.7 mg/L, respectively. uns.ac.id In comparison, UV-Vis spectroscopy has demonstrated an LOD of 3.6 mg/L and an LOQ of 10.9 mg/L. uns.ac.id

Absorbance-Based Methods Utilizing Extended Photo-Diode Array Detection

The use of a photo-diode array (PDA) detector, particularly an extended PDA, significantly enhances the capabilities of spectrophotometric analysis. fda.gov A PDA detector acquires the entire UV-Visible spectrum simultaneously, providing a "spectral fingerprint" of the analyte. researchgate.net This is particularly advantageous when analyzing complex mixtures, as it allows for the differentiation of this compound from other colored and uncolored compounds that may be present in the sample matrix. fda.gov

The spectral data from the PDA detector can be used to create a library of color standards, which facilitates rapid identification of dyes in various products. fda.gov This method has proven successful for both rapid screening and confirmatory analysis of permitted and non-permitted dyes in a wide range of matrices, including challenging ones like soaps and creams. fda.gov

Chromatographic Separation and Resolution Approaches

Chromatographic techniques are powerful tools for separating this compound from other components in a sample, enabling highly accurate and specific quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of modern dye analysis. researchgate.netthermofisher.com These techniques utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential interactions of the analytes with the stationary phase lead to their separation.

Reversed-phase chromatography is the most common mode used for this compound analysis, typically employing a C18 column. researchgate.netchromatographytoday.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple dyes in a single run. researchgate.net Detection is commonly performed using a UV-Vis or a PDA detector set at the λmax of this compound (around 630 nm). atamanchemicals.comresearchgate.net UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC. akjournals.com

Table 1: Exemplary HPLC/UPLC Methods for this compound Analysis

TechniqueColumnMobile PhaseFlow RateDetectionReference
UPLC-DAD Agilent Poroshell 120 HPH-C18 (3 x 100 mm, 2.7 µm)Gradient: 10 mM Na₂HPO₄ (pH 7) and Methanol0.50 mL/minDAD at 622 nm akjournals.com
RP-HPLC C18 (4.6 x 250 mm, 5 µm)Gradient: 20 mM Ammonium Acetate, Acetonitrile, Methanol1.0 mL/minNot specified researchgate.net
RP-HPLC Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm)Isocratic: Ethanol and Acetate Buffer (25:75 v/v)1.0 mL/min626 nm researchgate.net
HPLC Not specifiedMethanol/Water (1:1)Not specified650 nm osha.gov

This table is for illustrative purposes and specific conditions may vary based on the application.

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the qualitative identification of this compound. fda.govosha.gov The technique involves spotting the sample onto a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier such as a glass plate. fda.gov The plate is then placed in a developing tank with a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, resulting in their separation. fda.gov The position of the separated spot corresponding to this compound is compared with that of a standard for identification. osha.gov While historically significant, TLC is now often used as a preliminary screening tool before more quantitative methods like HPLC are employed. fda.govfao.org

Advanced Sample Preparation Techniques for Complex Matrices

The accurate analysis of this compound in complex food and beverage matrices often requires a sample preparation step to remove interfering substances and concentrate the analyte. Solid-Phase Extraction (SPE) is a widely adopted and effective technique for this purpose. fda.govbohrium.com

SPE utilizes a solid sorbent material packed in a cartridge to selectively retain either the analyte of interest or the interfering components of the matrix. tjpr.org For the analysis of this compound, various types of SPE cartridges can be used, including:

Anion Exchange Cartridges: These are effective for retaining the anionic this compound dye. The dye can then be eluted using a suitable solvent. researchgate.net

Reversed-Phase Cartridges (e.g., C18): These cartridges retain non-polar compounds, allowing the polar this compound to pass through or be selectively eluted. researchgate.net

Polymeric Sorbents (e.g., Oasis MAX): These mixed-mode cartridges can offer enhanced selectivity for the extraction of dyes from complex samples. researchgate.net

A typical SPE procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analyte. tjpr.orgbioline.org.br The choice of sorbent and elution solvents is critical and depends on the specific properties of the sample matrix and the analyte. For instance, a method for analyzing Brilliant Blue FCF in environmental water utilized an anion exchange SPE cartridge, with elution performed using a mixture of ammonia (B1221849) and methanol. researchgate.net

Solid Phase Extraction (SPE) for Isolation and Preconcentration

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique designed to isolate and concentrate analytes from complex samples, such as food products. scpscience.comactapol.net This method offers significant advantages over traditional liquid-liquid extraction, including simplicity, reduced solvent consumption, and shorter processing times. actapol.netresearchgate.net The fundamental principle of SPE involves the partitioning of desired compounds, like this compound, between a solid stationary phase and a liquid mobile phase. researchgate.net

The SPE process typically consists of four main steps:

Conditioning: The solid sorbent is prepared to ensure proper interaction with the sample. scpscience.com

Retention (Loading): The sample containing the analyte is passed through the SPE cartridge, where the analyte is adsorbed onto the solid phase. scpscience.comresearchgate.net

Rinsing (Washing): Unwanted matrix components and interferences are washed away from the sorbent. scpscience.comresearchgate.net

Elution: A solvent is used to selectively desorb and collect the analyte of interest from the sorbent. scpscience.comresearchgate.net

The selection of the appropriate sorbent material is a critical step in developing an effective SPE method. nih.gov For the analysis of polar compounds like synthetic food colorants, polyamide resin is a commonly used sorbent. mdpi.com The interaction between the colorant and the polyamide stationary phase in an acidic medium is primarily governed by Van der Waals forces. mdpi.com However, the efficiency of the extraction can be influenced by the presence of other hydrophilic substances in the food matrix, which may mask the interaction sites on the sorbent. mdpi.com Some analytes can be strongly retained by the SPE cartridge, which may result in low recovery rates if the elution solvent is not strong enough. mdpi.com

A variation of this technique, known as dispersive solid-phase extraction (d-SPE), involves dispersing the sorbent directly into the sample solution. nih.gov This increases the contact area between the sorbent and the analyte, leading to a more efficient extraction. nih.gov

SPE Step Description Primary Goal
ConditioningThe sorbent within the cartridge is treated with a solvent to activate it and ensure reproducible retention of the analyte.Prepare the solid phase for sample loading.
RetentionThe sample is passed through the cartridge, and the analyte of interest is adsorbed onto the solid phase.Isolate the analyte from the bulk of the sample matrix.
RinsingA specific solvent is used to wash the cartridge, removing any weakly bound interfering compounds.Eliminate matrix interferences.
ElutionA different solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte.Recover the concentrated analyte in a clean solution for analysis.

This table provides a summary of the fundamental steps involved in a typical Solid Phase Extraction (SPE) procedure.

Automated Analytical Workflows in Food Dye Analysis

The demand for higher throughput and increased efficiency in food safety and quality control laboratories has driven the adoption of automated analytical workflows. seal-analytical.commestrelab.com These systems can automate the entire analytical process, from sample preparation to data analysis, minimizing manual intervention and the potential for human error. seal-analytical.compalsystem.com

Automated systems can handle various sample preparation steps, including dilution, standard addition, derivatization, mixing, and heating. thermofisher.com For instance, the Thermo Scientific™ TriPlus™ RSH SMART Autosampler can perform complex sample preparation procedures automatically, enhancing laboratory productivity. thermofisher.com In the context of food dye analysis, automation can streamline the often labor-intensive extraction and clean-up processes. palsystem.com For example, an automated micro Solid Phase Extraction (µSPE) cleanup tool is available for QuEChERS extracts, which is suitable for a wide range of food matrices. thermofisher.com

Parameter Manual Analysis Automated Workflow
Sample Throughput Low to moderateHigh
Analyst Intervention HighLow
Precision & Reproducibility Operator-dependentHigh
Exposure to Hazardous Materials Higher riskReduced risk
Cost per Sample Can be high due to laborGenerally lower for large batches

This table offers a comparative overview of manual versus automated analytical workflows in a laboratory setting.

Emerging and Miniaturized Analytical Platforms (e.g., Smartphone Camera-Based Methods)

In recent years, there has been a significant trend toward the development of miniaturized and portable analytical platforms for food analysis. nih.govnih.gov These emerging technologies aim to provide rapid, cost-effective, and user-friendly methods for on-site screening of food components, including colorants. nih.govrsc.org

A prominent example of this trend is the use of smartphone cameras for colorimetric analysis. asdlib.orgresearchgate.net This approach leverages the ubiquitous nature and advanced camera technology of modern smartphones to quantify colored analytes. rsc.orgnih.gov The fundamental principle involves capturing a digital image of a colored solution and analyzing the color intensity, which is then correlated to the analyte's concentration. asdlib.orgresearchgate.net For the analysis of this compound, the blue (B) channel of the RGB (Red, Green, Blue) color space is typically used to measure the color intensity. asdlib.org

To enhance the accuracy and precision of these methods, a controlled environment for image capture is often necessary to manage ambient light conditions. researchgate.netresearchgate.net This can be achieved using a simple chamber or box. researchgate.net Paper-based microfluidic devices (µPADs) are frequently employed as the testing platform in these methods. nih.govresearchgate.net These devices are low-cost, require small sample volumes, and allow for the miniaturization of the analytical assay. nih.gov

Research has demonstrated the successful application of smartphone-based digital image analysis for the determination of various food dyes, including Brilliant Blue (this compound). researchgate.netresearchgate.net These methods have shown good linearity over specific concentration ranges and have achieved limits of detection suitable for screening purposes. researchgate.netresearchgate.net The accuracy of these methods can be validated by comparing the results with those obtained from traditional spectrophotometric techniques. asdlib.org

The integration of smartphones with other sensing technologies, such as paper-based sensors and microfluidic chips, holds great promise for the future of food safety monitoring, offering portable and accessible solutions, particularly in resource-limited settings. rsc.orgrsc.orgstannscollege.in

Parameter Smartphone-Based Method Traditional Spectrophotometry
Portability HighLow (typically benchtop)
Cost LowHigh
Speed Rapid, suitable for on-site screeningSlower, laboratory-based
Required Sample Volume Low (microliter range with µPADs)Higher (milliliter range)
Ease of Use High, user-friendlyRequires trained personnel
Precision Can be lower, sensitive to lightingHigh

This table compares the key features of smartphone-based analytical methods with traditional spectrophotometry for food dye analysis.

Interactions with Biological Systems: Mechanistic Studies in Non Human Models

In Vitro Biochemical Interactions

Food Blue 1, also known as Brilliant Blue FCF, has been shown to interact with and modulate the activity of intracellular enzymes, particularly protein tyrosine phosphatases (PTPs). nih.govnih.gov PTPs are crucial regulators of cellular signaling pathways, working in conjunction with protein tyrosine kinases to control the level of protein phosphorylation. nih.govopen.edu

In vitro studies have demonstrated that this compound can inhibit the function of specific PTPs. For instance, it has been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) with a half-maximal inhibitory concentration (IC50) of 91 μM. nih.gov Other related enzymes, such as TC-PTP and YPTP1, were found to be less sensitive to the inhibitory effects of this compound, with IC50 values exceeding 120 μM. nih.gov The inhibition of these enzymes suggests that this compound has the potential to interfere with cellular signaling cascades that are dependent on phosphorylation. nih.gov Additionally, some research has indicated that the dye can inhibit mitochondrial respiration in vitro. nih.govnih.gov

Table 1: Inhibitory Effects of this compound on Protein Tyrosine Phosphatases

Enzyme IC50 Value Reference
Protein Tyrosine Phosphatase 1B (PTP1B) 91 μM nih.gov
TC-PTP >120 μM nih.gov
YPTP1 >120 μM nih.gov

This compound has been identified as a selective inhibitor of pannexin-1 (Panx1) channels. rupress.orgresearchgate.netnih.gov Panx1 channels are involved in the release of adenosine (B11128) triphosphate (ATP) and play a role in inflammasome signaling. rupress.orgresearchgate.net The inhibitory effect of this compound on Panx1 channels is noteworthy due to its selectivity. While structurally similar to Brilliant Blue G (BBG), a known inhibitor of both P2X7 receptors and Panx1 channels, this compound does not significantly affect P2X7 receptors at concentrations as high as 100 µM. rupress.orgresearchgate.netnih.gov This selectivity makes it a useful tool for studying the specific functions of Panx1 channels. rupress.orgresearchgate.net

The inhibition of Panx1 channels by this compound has been demonstrated in various experimental systems. In oocyte-transfected systems, this compound was shown to inhibit Panx1 channel currents with an IC50 of 0.27 µM. nih.govrupress.orgresearchgate.net Furthermore, it has been observed to block Panx1 channels in human platelets, affecting processes like collagen-induced platelet aggregation and ATP release. wikipedia.orgfrontiersin.orgmdpi.com

Research has indicated that this compound can act synergistically with other bioactive compounds, such as L-glutamic acid, to produce effects that are greater than the sum of their individual effects. nih.gov In vitro studies using neuroblastoma cells have shown that while this compound alone can inhibit neurite growth, this effect is significantly enhanced when combined with L-glutamic acid. cspinet.orggreenmedinfo.com

One study found that a 50:50 mixture of L-glutamic acid and this compound resulted in a 46.1% inhibition of neurite growth, which was significantly higher than the expected additive effect of 15.8%. cspinet.org This synergistic neurotoxicity is a concern, particularly in the context of the developing nervous system. nih.govmdpi.com It has also been noted that this compound, in combination with quinoline (B57606) yellow aspartame, can increase the harmful effects of L-glutamic acid in vitro. scielo.brresearchgate.net

Interactions with Ion Channels and Receptors (e.g., Panx1 channels)

Gut Microbiota-Compound Interactions in Model Systems

This compound, being largely unabsorbed in the gastrointestinal tract, directly interacts with the gut microbiota. mdpi.comnih.gov Studies utilizing simplified human microbiota models, such as the SIHUMIx model, have revealed that exposure to this compound can lead to significant and persistent changes in the composition and structure of the microbial community. nih.govproteomexchange.orgresearchgate.netnih.gov

In a three-stage in vitro study (stabilization, exposure, and recovery), the SIHUMIx community showed notable shifts in bacterial populations upon exposure to Brilliant Blue FCF. nih.govnih.gov Specifically, there was a significant increase in the relative abundance of Bacteroides thetaiotaomicron. nih.govresearchgate.netnih.gov Conversely, a decrease was observed in the populations of beneficial species such as Bifidobacterium longum and the butyrate-producer Clostridium butyricum. nih.govresearchgate.netnih.gov These alterations in microbial composition suggest that this compound can disrupt the balance of the gut ecosystem. nih.gov Some of these structural changes were observed to persist even after the exposure to the dye was discontinued, indicating a lasting impact. nih.govnih.gov

Table 2: Impact of this compound on Microbial Abundance in SIHUMIx Model

Bacterial Species Change in Relative Abundance Reference
Bacteroides thetaiotaomicron Increased nih.govresearchgate.netnih.gov
Bifidobacterium longum Decreased nih.govresearchgate.netnih.gov
Clostridium butyricum Decreased nih.govresearchgate.netnih.gov
Eubacterium rectale Decreased nih.gov
Blautia producta Decreased nih.gov
Escherichia coli Decreased nih.gov

The interaction of this compound with the gut microbiota also leads to significant alterations in microbial metabolic functions, particularly the production of short-chain fatty acids (SCFAs). nih.govresearchgate.net SCFAs, such as acetate, propionate (B1217596), and butyrate (B1204436), are key products of microbial fermentation of dietary fibers and play a crucial role in host health. oup.complos.orgnih.govmdpi.com

Studies using the SIHUMIx model have demonstrated that exposure to Brilliant Blue FCF results in a reduced production of several SCFAs. nih.gov A significant decrease in the concentrations of lactate (B86563) and butyrate was observed during the exposure phase. nih.govresearchgate.netnih.gov This aligns with the observed decrease in butyrate-producing bacteria like Clostridium butyricum. nih.gov The reduction in these key metabolites indicates a disturbance in the energy metabolism of the microbiota. nih.gov Furthermore, disruptions were noted in metabolic pathways related to energy production, stress response, and amino acid metabolism, with some of these functional changes persisting into the recovery phase. nih.govnih.gov

Dynamics of Microbiota Perturbations and Recovery

Recent in vitro research utilizing a Simplified Human Microbiota Model (SIHUMIx) has provided significant insights into the effects of Brilliant Blue FCF (BB) on gut microbial communities. nih.govresearchgate.netnih.gov This model, which underwent a three-stage process of stabilization, exposure, and recovery, demonstrated that the food colorant induces notable and persistent changes to the microbiota's structure and function. researchgate.netnih.gov

During the exposure phase, significant shifts in the relative abundance of specific bacterial species were observed. nih.govresearchgate.net Notably, there was a significant increase in the population of Bacteroides thetaiotaomicron. researchgate.netnih.gov Conversely, the relative abundances of several beneficial species, including Bifidobacterium longum, Blautia producta, and Clostridium butyricum, were found to decrease. nih.govresearchgate.netnih.gov The study also noted a reduction in Escherichia coli. nih.gov

Metabolomic analysis revealed a corresponding disruption in microbial function. The production of short-chain fatty acids (SCFAs), which are crucial metabolic end products of bacterial fermentation, was altered. nih.govresearchgate.net Specifically, the concentrations of lactate and propionate were reduced during exposure to Brilliant Blue FCF. nih.gov These functional changes were linked to a lower abundance of proteins involved in energy metabolism. researchgate.netnih.gov

A critical finding from this in vitro model was that the gut microbiota did not fully return to its pre-exposure state during the recovery phase. nih.govresearchgate.netnih.gov The functional and structural changes induced by Brilliant Blue FCF persisted, suggesting a lasting impact on the gut microbiota's composition and metabolic activities. nih.govnih.gov

Table 1: Effects of Brilliant Blue FCF on Microbial Composition in an In Vitro SIHUMIx Model

Bacterial Species Observed Change in Relative Abundance Reference
Bacteroides thetaiotaomicron Significant Increase researchgate.netnih.gov
Bifidobacterium longum Decrease researchgate.netnih.gov
Clostridium butyricum Decrease researchgate.netnih.gov
Blautia producta Decrease nih.gov
Escherichia coli Decrease nih.gov

Biotransformation and Excretion Pathways in Non-Human or In Vitro Models

Studies in various non-human models have consistently shown that Brilliant Blue FCF is poorly absorbed from the gastrointestinal tract and undergoes minimal biotransformation. researchgate.netcanada.cawikipedia.org The primary route of elimination following oral administration is through the feces, with the vast majority of the compound being excreted unchanged. nih.govresearchgate.netinchem.org

In early studies on rats, oral administration of an aqueous solution of the color resulted in almost the entire amount being excreted unchanged in the feces within 40 to 72 hours. researchgate.netinchem.org One investigation reported that 89% of the dose was excreted in the feces with none found in the urine. inchem.orghpa.gov.tw A subsequent study confirmed that approximately 95-96% of the ingested dye can be recovered from the feces. nih.govhpa.gov.twnih.gov Similar results were observed in mice and guinea-pigs, where a single oral dose was fully excreted in the feces. researchgate.net The lack of absorption in the gastrointestinal tract was further confirmed by studies using isolated loops of rat small intestine. researchgate.net

While oral absorption is minimal, some evidence suggests a minor portion may enter circulation. In rats, rabbits, and dogs, traces of the color were observed in the bile after oral administration, though in the case of the dog, this did not exceed 5% of the administered dose. inchem.orgnih.gov

When administered via a non-oral route, such as subcutaneous injection in rats, the excretion pattern shifts but still favors fecal elimination. Following a subcutaneous injection, approximately 77% of the dose appeared in the feces, while a smaller fraction (2.5%) was found in the urine. inchem.orghpa.gov.tw

In vitro studies corroborate these findings. An in vitro study using a simplified microbiota model found no transformation products of Brilliant Blue FCF during the exposure and recovery stages. nih.gov Another in vitro study on the percutaneous absorption of the dye also showed no measurable permeation through the skin. canada.ca While it has been noted that xenobiotics can be metabolized by phase I and II enzymes, specific information regarding the metabolism of Brilliant Blue FCF by these pathways is limited. hpa.gov.tw

Table 2: Summary of Brilliant Blue FCF Excretion in Non-Human Models | Animal Model | Route of Administration | Primary Excretion Route | Percentage Excreted | Reference | | :--- | :--- | :--- | :--- | | Rats | Oral | Feces | ~100% (unchanged) | inchem.org | | Rats | Oral (stomach tube) | Feces | 89% | inchem.orghpa.gov.tw | | Rats | Oral | Feces | ~96% | nih.govnih.gov | | Rats, Mice, Guinea-pigs | Oral | Feces | ~100% (unchanged) | researchgate.net | | Dogs | Oral | Bile | <5% | inchem.org | | Rats | Subcutaneous Injection | Feces | 77% | inchem.orghpa.gov.tw | | Rats | Subcutaneous Injection | Urine | 2.5% | inchem.orghpa.gov.tw |

Environmental Occurrence, Fate, and Ecological Considerations

Presence and Distribution in Aquatic Environments and Wastewater

Food Blue 1 is not readily biodegradable and can persist in wastewater if not adequately treated. atamanchemicals.com Its high water solubility facilitates its distribution in aquatic systems. atamanchemicals.com Consequently, residues of the dye have been detected in various aquatic environments, including wastewater, surface water, and groundwater. mdpi.comresearchgate.net The presence of such dyes in water bodies is highly visible even at low concentrations and can reduce the photosynthetic activity of aquatic plants by absorbing light. researchgate.net

Wastewater treatment plants (WWTPs) are a primary pathway for this compound to enter the environment. miljodirektoratet.no Conventional WWTPs are often not designed to effectively remove synthetic dyes, allowing them to be discharged into receiving waters. researchgate.net The persistence of these dyes can lead to their accumulation in sediments. atamanchemicals.com

Degradation Pathways in Environmental Systems: Chemical and Photolytic Stability

This compound is designed to be stable against light, which contributes to its slow degradation in the environment. sci-hub.se The primary mechanism for its breakdown is believed to be photolysis, the decomposition by light. sci-hub.se A field study suggested a degradation half-life of up to two months in ponds. sci-hub.se

The dye's stability is pH-dependent; it remains stable in acidic to neutral conditions but degrades in the presence of strong alkali. atamanchemicals.comsci-hub.se This degradation involves the separation of sulfonic acid or sulfonated benzyl (B1604629) groups, resulting in disulfonated dye products. sci-hub.se

Research has explored various degradation methods. Oxidative degradation, using agents like potassium persulfate under sunlight, can decolorize the dye, but this does not necessarily mean complete mineralization. researchgate.netnih.gov Studies have shown that even after the color is gone, organic species may remain, and there is a potential for the formation of aromatic amines, which can be of toxicological concern. researchgate.netnih.gov Advanced oxidation processes (AOPs) are considered necessary for the effective removal of this compound from effluents. atamanchemicals.commlsu.ac.in Photocatalytic degradation using titanium dioxide (TiO2) has also been shown to be effective, with studies demonstrating high degradation rates under optimized conditions. mdpi.com

Ecotoxicological Studies on Aquatic and Terrestrial Organisms

The ecotoxicology of this compound has been primarily assessed through studies on aquatic organisms. sci-hub.se Generally, it exhibits low acute toxicity to aquatic life. sci-hub.se

Aquatic Toxicity: Acute LC50 (the concentration lethal to 50% of the test population) values for fish and amphibians are reported to be greater than 100 mg/L to over 3000 mg/L. sci-hub.se However, chronic exposure can have effects. For instance, a 30-day study on aquatic plants showed a 98% population reduction at a concentration of 2 mg/L. sci-hub.se This is attributed to the dye's light-absorbing properties, which interfere with photosynthesis, a principle also utilized when the dye is used as an algicide in ponds at concentrations around 1 mg/L. sci-hub.se

Terrestrial Toxicity: There is a notable lack of data regarding the toxicity of this compound to soil organisms. sci-hub.se The compound is not known to accumulate in plants or animals. nih.gov

Interactive Table: Acute Toxicity of this compound to Aquatic Organisms

Test OrganismDuration (hours)LC50 (mg/L)Reference
Fish48>100 sci-hub.se
Amphibians48>100 sci-hub.se

LC50: Lethal concentration for 50% of the test organisms.

Mitigation Strategies for Dye Effluents in Wastewater Treatment

The persistence and potential environmental impact of this compound necessitate effective mitigation strategies for wastewater treatment. Conventional methods like coagulation and flocculation are often insufficient for complete removal. mdpi.com

Several advanced methods are being investigated and implemented:

Adsorption: This is a widely studied and effective method. Various low-cost adsorbents, such as bottom ash, de-oiled soya, and biochar derived from agricultural waste like pineapple peels, have shown significant potential for removing this compound from wastewater. researchgate.netmdpi.com The efficiency of adsorption can be influenced by factors like pH, temperature, and the concentration of the dye. researchgate.net

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals that can break down the complex dye molecule. mlsu.ac.in Techniques like photocatalysis with semiconductors (e.g., TiO2) have demonstrated high degradation efficiency. mdpi.com

Biological Methods: Bioremediation using microorganisms like bacteria, fungi, and algae offers an environmentally friendly approach. nih.govmdpi.com These organisms can degrade or adsorb the dye. For example, certain algae have shown the ability to remove Brilliant Blue from wastewater. mdpi.com However, the efficiency can be limited, and the byproducts of degradation may sometimes be a concern. mdpi.com

Phytoremediation: The use of plants to clean up pollutants is another green technology being explored. nih.gov Plants can absorb and sometimes metabolize dyes from wastewater. nih.gov

The development of these novel treatment technologies is crucial for minimizing the release of synthetic dyes into the environment and ensuring the safety of aquatic ecosystems. mdpi.com

Technological Functionality and Application in Food Systems

Stability Characteristics in Diverse Food Matrices (pH, Thermal, Photolytic)

The efficacy of a food colorant is heavily dependent on its stability within the complex environment of a food product, which can be influenced by factors such as pH, heat treatment, and light exposure. eurofins.incontentstack.com Food Blue 1 is generally valued for its robustness in a wide range of applications. foodcom.plimbarex.com

pH Stability: this compound demonstrates good stability across a broad pH spectrum. atamanchemicals.comsensientfoodcolors.com It is reported to be stable in a pH range of 2.0 to 14.0. foodcolourworld.com Studies have shown only slight fading after one week of storage at pH levels of 3, 7, and 8. atamanchemicals.com This resistance to acid and alkali conditions makes it suitable for coloring acidic beverages as well as neutral dairy products. foodcom.pl In contrast, another certified blue dye, Indigo (B80030) Carmine (FD&C Blue No. 2), exhibits poor pH stability, fading considerably at neutral pH and completely in alkaline conditions. nih.govnih.gov

Thermal Stability: The dye possesses excellent heat stability, a crucial attribute for foods that undergo thermal processing such as pasteurization or baking. foodcom.plfoodcolourworld.com This allows it to be incorporated into products like baked goods, dairy products, and candies without significant degradation of its color. electrochemsci.orgrupahealth.com

Photolytic Stability: The stability of this compound to light is generally considered fair to good. sensientfoodcolors.comfoodcolourworld.com However, some studies indicate that its primary degradation pathway is through photolysis, or decomposition by light. sci-hub.sescribd.com The stability can be matrix-dependent; for instance, some colorants show greater light stability in systems with low water activity compared to aqueous applications. sensientfoodcolors.com Research into the photocatalytic degradation of this compound has been conducted, for example, using TiO2 nanocomposites under UV and visible light, which confirms its susceptibility to photodegradation under certain conditions. electrochemsci.orgscispace.com

The following table summarizes the stability profile of this compound:

Stability ParameterRatingNotesReferences
pH StabilityGood to ExcellentStable across a wide pH range (2.0-14.0). Shows only slight fading in acidic and alkaline solutions after one week. atamanchemicals.comsensientfoodcolors.comfoodcolourworld.com
Thermal StabilityExcellentWithstands common food processing temperatures like pasteurization and baking. foodcom.plfoodcolourworld.com
Photolytic StabilityFair to GoodGenerally stable, but can be susceptible to photodegradation, which is its main decomposition pathway. Stability can be influenced by the food matrix. sensientfoodcolors.comfoodcolourworld.comsci-hub.sescribd.com

Interactions with Food Macromolecules (e.g., Proteins as Color Carriers)

The uniform dispersion of colorants in many food systems suggests that components within the food act as carriers for the color molecules. agriculturejournals.czagriculturejournals.cz Proteins are particularly significant macromolecules in this regard. This compound has a strong tendency to form non-covalent complexes with proteins through both electrostatic interactions with protonated amino acids and hydrophobic interactions. researchgate.netacs.org

This binding mechanism is famously exploited in biochemical laboratories. The dye Coomassie Brilliant Blue, which is structurally related to this compound, is used extensively in gel electrophoresis to stain and visualize proteins. atamanchemicals.comacs.org The dye binds to proteins in an approximately stoichiometric manner, meaning the amount of bound dye is proportional to the amount of protein, allowing for quantification. atamanchemicals.com

In food systems, this interaction is technologically significant. Proteins can act as carriers, helping to stabilize the dye and ensure its even distribution throughout the product. agriculturejournals.cz The binding of dyes to milk proteins, for instance, has been a subject of study for decades, initially for the purpose of quantifying protein content in milk. umn.edu More recent research has explored using milk itself as a medium and carrier to create natural blue colorants, where genipin (B1671432) (a natural compound) cross-links with milk proteins to form a stable blue color complex. researchgate.net This demonstrates the inherent capacity of food proteins, such as casein and whey in dairy products, to bind and carry color molecules, a principle that applies to the function of this compound in many of its applications. wikipedia.orgumn.edu

Applications in Food Quality Control and Authentication Processes

Beyond its primary function of imparting color, this compound serves roles in the quality control and authentication of food products. Its application helps manufacturers maintain product consistency and meet consumer expectations. fda.gov

One of the fundamental uses in quality control is to correct for natural variations in the color of raw ingredients or to offset color loss that can occur from exposure to light, air, and temperature during processing and storage. fda.gov This ensures a standardized final product appearance, which is a key quality attribute for consumers. foodcom.pl

Furthermore, the concentration of this compound is itself a critical quality control parameter. Analytical methods have been developed to precisely determine the quantity of the dye in various food and cosmetic products. rsc.org For example, a method involving ionic liquid independent disperse liquid-liquid micro-extraction coupled with UV-Visible spectroscopy allows for the preconcentration and determination of this compound in items like soft drinks, candy, and ice cream. rsc.org Such methods are vital for quality control departments to ensure that the amount of dye used complies with regulatory limits and formulation specifications. rsc.org

In a simpler application, this compound is used in the classic "blue bottle experiment," where its color change in a solution with a reducing agent and oxygen demonstrates a chemical reaction. wikipedia.org In a sealed blue solution, the dye becomes colorless as the reducing agent consumes the oxygen; shaking the bottle reintroduces oxygen, and the blue color returns. wikipedia.org This principle can be adapted for simple visual checks of oxygen presence in certain systems.

For food authentication, the role of this compound is often related to fraud detection. icomplai.com Spectroscopic and other analytical techniques are used to verify the composition of food products. frontiersin.org The undeclared presence of this compound in a product, or its presence in unapproved products, constitutes adulteration. fda.gov Regulatory agencies monitor for such non-compliance, and the detection of the dye where it should not be serves as a marker for food fraud and a failure in quality assurance. fda.govsfa.gov.sg

Research on Natural Alternatives and Sustainable Colorant Development

Discovery and Characterization of Novel Natural Blue Pigments

The search for natural blue pigments extends across the plant and microbial kingdoms, with researchers identifying and characterizing a range of promising compounds. acs.org These pigments are categorized into distinct structural classes, each with unique properties and potential applications. uic.eduresearchgate.net

Anthocyanins are a class of water-soluble pigments responsible for the red, purple, and blue colors found in many fruits and vegetables. purovitalis.comnih.govnih.gov Sources such as red cabbage, blueberries, and other berries are rich in these compounds. purovitalis.comnih.gov The color of anthocyanins is highly dependent on pH, appearing red in acidic conditions and shifting to blue as the pH becomes more alkaline. nih.govimbarex.compreparedfoods.com This pH sensitivity, however, poses a significant stability challenge in food applications. preparedfoods.com

Recent breakthroughs have focused on overcoming this limitation. Scientists have successfully used enzymes to convert the red and purple anthocyanins in red cabbage into a stable, vibrant cyan blue. newatlas.comimbarex.com This innovative approach has yielded a natural blue dye with performance comparable to the synthetic colorant FD&C Blue No. 1. newatlas.com

Key Characteristics of Anthocyanin-Based Blue Colorants:

FeatureDescription
Source Red cabbage, various berries (e.g., blueberries) purovitalis.comnih.gov
Pigment Class Anthocyanin (Flavonoid) nih.govnih.gov
Color Profile pH-dependent; typically red/purple in acid, blue in alkaline conditions. nih.govimbarex.com
Stability Generally sensitive to pH, heat, and light. nih.govpreparedfoods.com Acylated forms show improved stability. purovitalis.com
Key Research Finding Enzyme-mediated conversion of red cabbage anthocyanins to a stable cyan blue. newatlas.comimbarex.com

Phycocyanin, a pigment-protein complex extracted from blue-green algae like Spirulina platensis, offers a naturally vibrant blue color. nih.govcentralsun.com It is a water-soluble pigment that provides an intense blue hue, making it a desirable natural colorant. icrc.ac.irddwcolor.com Phycocyanin is the only broadly regulatory-compliant natural blue color. oterra.com

The stability of phycocyanin can be affected by heat and light, which is a consideration for its use in various food processing applications. imbarex.comcentralsun.com Despite this, it has found successful application in products with neutral pH, such as ice cream, candy coatings, and beverage mixes. ddwcolor.com

Key Characteristics of Phycocyanin:

FeatureDescription
Source Spirulina platensis (blue-green algae) nih.govcentralsun.com
Pigment Class Phycobiliprotein ddwcolor.com
Color Profile Intense, bright blue. ddwcolor.comoterra.com
Stability Sensitive to heat and light. imbarex.comcentralsun.com More stable in neutral pH environments. ddwcolor.com
Applications Ice cream, candy coatings, frostings, protein beverage mixes. ddwcolor.com

Beyond anthocyanins and phycocyanins, researchers are exploring other promising natural blue pigments.

Gardenia Blue : This pigment is derived from the fruit of the Gardenia jasminoides plant. rupahealth.comnih.gov It is produced by the reaction of genipin (B1671432), a compound extracted from the fruit, with amino acids. nih.govwikipedia.org Gardenia Blue has been utilized as a natural food colorant in East Asia for many years. nih.gov Its stability is influenced by temperature and pH. researchgate.net

Natural Indigo (B80030) : A classic blue dye, natural indigo is obtained from plants containing the water-soluble glucoside indicant. rupahealth.com While historically significant, its application as a food colorant is limited.

The search for novel blue pigments also extends to microbial sources, with various blue compounds being identified in bacteria and fungi, although many are not yet suitable for food use due to stability or safety concerns. uic.eduacs.org

Phycocyanins from Algal Sources (e.g., Spirulina platensis Extract)

Biotechnological Approaches for Natural Pigment Production (e.g., Enzyme-Mediated Synthesis)

The limitations of traditional extraction methods, such as low yields and dependence on agricultural sources, have spurred the development of biotechnological production methods. nih.gov These approaches offer the potential for scalable and sustainable production of natural pigments.

Enzyme-mediated synthesis is a particularly promising strategy. As demonstrated with red cabbage anthocyanins, specific enzymes can be used to modify the chemical structure of pigments, thereby enhancing their color and stability. newatlas.comimbarex.com This involves screening vast libraries of enzymes and utilizing computational modeling to design enzymes with the desired catalytic activity. newatlas.com

Furthermore, metabolic engineering and synthetic biology are being employed to produce pigments in microbial systems. nih.govmdpi.com This involves introducing the genetic pathways for pigment synthesis into microorganisms like yeast or bacteria, effectively turning them into cellular factories for colorant production. researchgate.netpnas.org This approach allows for the production of pigments that are difficult to obtain from natural sources and can be optimized for increased yields. mdpi.com

Strategies for Enhancing Stability and Functionality of Natural Colorants (e.g., Acylation, Microencapsulation)

A major hurdle for the widespread use of natural colorants is their inherent instability compared to their synthetic counterparts. rifst.ac.irresearchgate.net They can be sensitive to heat, light, oxygen, and pH changes, leading to color degradation. nih.govresearchgate.net To address this, various stabilization techniques have been developed.

Acylation : This chemical modification involves adding acyl groups to the pigment molecule. Acylated anthocyanins, for instance, have shown significantly improved stability against heat and pH changes, making them more suitable for a wider range of food applications. purovitalis.comnih.gov

Microencapsulation : This technique involves entrapping the pigment within a protective matrix. researchgate.netcapes.gov.br Spray drying is a common microencapsulation method that can enhance the shelf life and stability of pigments like anthocyanins. researchgate.net This process protects the colorant from environmental factors and can also improve its handling and dispersibility in food products. researchgate.net

Other stabilization strategies include the use of co-pigments, which are compounds that can interact with the primary pigment to enhance its color and stability, and the exclusion of oxygen during processing and storage. capes.gov.br

Comparative Analysis of Synthetic and Natural Blue Colorants in Technological Applications

The choice between synthetic and natural blue colorants involves a trade-off between performance, cost, and consumer perception.

FeatureSynthetic Blue Colorants (e.g., FD&C Blue No. 1)Natural Blue Colorants
Color Vibrancy & Consistency High, uniform, and vibrant hues. imbarex.comhridhanchem.comCan be less vibrant and more prone to variation. preparedfoods.com
Stability Generally highly stable to heat, light, and pH. symega.comOften less stable and sensitive to processing conditions. preparedfoods.comrifst.ac.ir
Cost More cost-effective for large-scale production. imbarex.comhridhanchem.comCan be 5 to 50 times more expensive. preparedfoods.com
Consumer Perception Growing concerns about potential health effects. nih.govimbarex.comPerceived as safer and healthier, driving consumer demand. uic.edupreparedfoods.com
Regulatory Status Subject to certification and regulation. wikipedia.orgSome, like spirulina extract, are exempt from certification in certain regions. imbarex.comoterra.com

While synthetic dyes offer superior stability and cost-effectiveness, the strong consumer preference for natural ingredients is a powerful driver for innovation in the natural colorant space. preparedfoods.comsymega.com The development of more stable and vibrant natural blues, coupled with advancements in production technology, is gradually closing the performance gap. newatlas.compreparedfoods.com

Future Directions and Interdisciplinary Research Opportunities

Advancements in In Vitro and Ex Vivo Model Systems for Chemical-Biological Interactions

The study of how Food Blue 1 interacts with biological systems is increasingly moving towards complex model systems that can provide more nuanced insights than traditional methods.

In Vitro Models: The use of in vitro models, such as cell cultures, is crucial for investigating the specific molecular and cellular effects of this compound. For instance, studies have utilized human cell lines to examine the biological effects of various food colorings, including Brilliant Blue FCF. mdpi.comnih.gov A simplified human microbiota model, SIHUMIx, has been employed to study the interaction between the dye and gut bacteria, revealing shifts in the global metabolite profile upon exposure. nih.gov This research highlights the potential for in vitro systems to model the complex environment of the human gut and assess the metabolic impact of food additives. Future advancements in this area may involve the use of more complex, multi-cellular 3D organoid models that better replicate the structure and function of human tissues.

Ex Vivo Models: Ex vivo studies, which use tissue samples outside the living organism, offer another layer of investigation. Research has been conducted on surgically resected specimens to understand the effects of related dyes in a context that is more physiologically relevant than cell culture alone. science.gov For this compound, ex vivo models could be used to study its absorption, metabolism, and potential tissue-specific effects in a controlled environment.

Alternative Model Organisms: The fruit fly, Drosophila melanogaster, has been used as an in vivo model to assess the biological effects of food colorings, including Brilliant Blue FCF. mdpi.comnih.govresearchgate.nettandfonline.com These types of alternative models can provide valuable data on systemic effects and are often more cost-effective and ethically less complex than studies in higher vertebrates. tandfonline.com

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The ability to detect and quantify this compound and its potential metabolites in complex matrices is fundamental to understanding its fate in biological and environmental systems.

Advanced analytical techniques are continuously being developed and refined for the trace analysis of this compound. These methods are crucial for monitoring its presence in food products and environmental samples. High-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with detectors like diode array detectors (DAD) or mass spectrometers (MS/MS) for enhanced sensitivity and specificity. sigmaaldrich.com Other techniques such as spectrophotometry and capillary electrophoresis have also been employed. medilam.ac.irnih.gov

A key area of future development is in metabolite profiling. Since a significant portion of ingested this compound is excreted unchanged, understanding any minor metabolic transformations is important. nih.govfunctionalnutritionanswers.com Advanced mass spectrometry techniques can be used to identify and quantify potential metabolites, even at very low concentrations.

Interactive Data Table: Analytical Techniques for this compound (Brilliant Blue FCF) Analysis

Technique Matrix Key Findings/Application Reference(s)
HPLC with DAD or MS/MS High protein and fat content food products Multi-residue determination of 11 synthetic food additives. sigmaaldrich.com
Thin-Layer Chromatography (TLC) Food samples Simultaneous analysis of five water-soluble synthetic colorants. sigmaaldrich.com
Reversed-Phase HPLC with UV detector Food samples Quantification of eight synthetic food dyes after solid-phase extraction. sigmaaldrich.com
Spectrophotometry Juice samples Quantitative estimation after extraction with a polymer matrix. sigmaaldrich.com
Ionic Liquid Independent Disperse Liquid–Liquid Micro-extraction (IL-IDLLME) with UV-Visible Spectroscopy Soft drinks, candy, jelly, ice cream, cosmetics A novel, fast, and simple method for determination and preconcentration. rsc.org
Aqueous Two-Phase System (ATPS) with Spectrophotometry Food samples Simultaneous determination of Brilliant Blue FCF and Carmoisine. medilam.ac.ir
Liquid Chromatography/Mass Spectrometry (LC/MS) Environmental water Determination of Brilliant Blue FCF in river water after solid-phase extraction. researchgate.net
Cyclic Voltammetry Aqueous solution Study of the electrochemical behavior and degradation of the dye. researchgate.net

Integration of Green Chemistry Principles in Dye Synthesis and Environmental Remediation

The environmental impact of synthetic dyes is an area of growing concern. Green chemistry offers a framework for designing and implementing more sustainable processes for the synthesis and degradation of compounds like this compound.

Greener Synthesis: The traditional synthesis of Brilliant Blue FCF involves the condensation of 2-formylbenzenesulfonic acid and an aniline (B41778) derivative followed by oxidation. wikipedia.orgfao.org Future research could focus on developing alternative synthetic routes that utilize renewable feedstocks, employ less hazardous reagents, and generate less waste. The use of biocatalysts, such as enzymes, in the synthesis of food colorants is an emerging area of interest. nih.gov

Environmental Remediation: Due to its stability, this compound can persist in the environment. rupahealth.com Research is underway to develop effective methods for its removal from wastewater. Photocatalysis, using materials like titanium dioxide, has shown promise in degrading the dye. mdpi.com Adsorption using bio-based materials, such as chitosan, is another area of investigation for the removal of this compound from aqueous solutions. dergipark.org.tr These approaches align with the principles of green chemistry by aiming to remediate environmental contamination in an efficient and sustainable manner.

Interdisciplinary Perspectives in Food Colorant Science and Innovation

The future of food colorant science, including the study of this compound, will be shaped by interdisciplinary collaboration and innovation.

Natural Alternatives: There is a strong consumer-driven trend towards natural food colorants. imbarex.comstellarix.com Research is actively exploring new sources of natural blue pigments, such as those derived from red cabbage anthocyanins or spirulina. imbarex.comfoodcolor.innagoya-u.ac.jp The development of these alternatives involves expertise from botany, chemistry, and food technology.

Advanced Formulation Technologies: Innovations such as microencapsulation are being used to improve the stability and application of food colorants. foodcolor.innumberanalytics.com This technology can protect the colorant from degradation and control its release, enhancing its performance in various food products.

Sustainable Sourcing and Production: The concept of a circular economy is being applied to food colorants, with research into extracting pigments from food by-products. thei.edu.hk Furthermore, fermentation-based production of colorants is gaining traction as a sustainable and controlled method. imbarex.comfoodcolor.in

Organocatalysis: Interestingly, recent research has explored the use of FDA-certified food dyes, including Brilliant Blue FCF, as organocatalysts in chemical reactions, highlighting the potential for novel applications of these compounds beyond their role as colorants. acs.org

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for identifying and quantifying Food Blue 1 in complex food matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) for precise quantification . Validate methods using spike-and-recovery experiments in representative matrices (e.g., acidic beverages, dairy products). Include internal standards (e.g., isotopically labeled analogs) to correct for matrix interference. Statistical validation should follow ICH guidelines, reporting limits of detection (LOD), quantification (LOQ), and inter-day precision .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and thermal conditions?

  • Methodological Answer : Conduct controlled kinetic studies by exposing this compound to pH ranges (2–12) and temperatures (25–100°C). Monitor degradation via UV-Vis spectroscopy at λmax ≈ 630 nm. Use Arrhenius modeling to predict shelf-life under storage conditions. Include triplicate trials and ANOVA to assess significance of degradation rates .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer : Perform systematic meta-analyses of existing in vitro and in vivo studies, stratifying data by dose, exposure duration, and model system (e.g., rodent vs. human cell lines). Apply Hill’s criteria for causality to evaluate consistency across studies. For conflicting genotoxicity results, use the Ames test (with/without metabolic activation) combined with comet assays to assess DNA damage .

Q. How can researchers investigate the interaction of this compound with dietary macromolecules (e.g., proteins, polysaccharides)?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities between this compound and bovine serum albumin (BSA) or pectin. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding sites. Validate findings with fluorescence quenching assays and circular dichroism (CD) to monitor structural changes in proteins .

Q. What advanced statistical models are suitable for analyzing dose-response relationships in this compound exposure studies?

  • Methodological Answer : Apply benchmark dose (BMD) modeling to estimate toxicity thresholds, using Bayesian hierarchical models to account for inter-species variability. For non-linear responses, use segmented regression or generalized additive models (GAMs). Report 95% confidence intervals and Akaike’s Information Criterion (AIC) for model selection .

Data Reporting and Transparency

Q. How should researchers address data reproducibility challenges in this compound studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data (e.g., .CDF files) in repositories like MetaboLights. For clinical trials, pre-register protocols on ClinicalTrials.gov and include CONSORT flow diagrams. Use RMarkdown or Jupyter notebooks to document analytical workflows .

Ethical and Regulatory Considerations

Q. What ethical frameworks apply to human trials investigating this compound’s impact on gut microbiota?

  • Methodological Answer : Follow Declaration of Helsinki guidelines for informed consent and data anonymization. Conduct power analyses to justify sample sizes, minimizing participant burden. For microbiome studies, include ethics committee approval for stool sample collection and sequencing data storage .

Emerging Research Directions

Q. What novel techniques can elucidate the structural dynamics of this compound degradation products?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) to characterize unknown metabolites. Use tandem MS/MS fragmentation patterns and computational tools (e.g., CFM-ID) for structural annotation. For real-time monitoring, employ Raman spectroscopy coupled with chemometric analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.